molecular formula C7H9BrN4S B2433634 4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide CAS No. 2377036-03-6

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide

Cat. No. B2433634
CAS RN: 2377036-03-6
M. Wt: 261.14
InChI Key: DLLMQWVYWFSNSM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of a related compound, 1-Methylpyrazole-4-boronic acid pinacol ester, has a molecular weight of 208.07 and a molecular formula of C10H17BN2O2 .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate, include a molecular weight of 232.31 and a molecular formula of C12 H12 N2 O S .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions worldwide. The causative agent, Leishmania, can be transmitted through sandfly bites. Researchers have evaluated the antileishmanial activity of EN300-7456553. Notably, compound 13 demonstrated superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a novel antileishmanial agent.

Antimalarial Properties

Malaria, caused by Plasmodium parasites transmitted via mosquito bites, remains a global health concern. EN300-7456553 derivatives (compounds 14 and 15) exhibited significant inhibition against Plasmodium berghei in vivo, with 70.2% and 90.4% suppression, respectively . These findings highlight their promise as antimalarial agents.

Synthesis of Dihalopyrazoles

EN300-7456553 derivatives can serve as building blocks for synthesizing 3,5-dihalopyrazoles. Researchers have explored a straightforward route to access these scaffolds, which are valuable for generating diverse pyrazole derivatives .

Nitrogen Atom Deletion

Enamine, a research organization, introduced EN300-33050767 (a related compound) as a “nitrogen-deleting” reagent. This method allows for precise “skeletal editing” of organic molecules by removing nitrogen atoms, providing a novel synthetic approach .

Scaffold for Drug Development

Given its unique structure, EN300-7456553 and its derivatives may serve as pharmacophores for designing safe and effective antileishmanial and antimalarial agents. Their potential lies in addressing drug-resistant strains and improving treatment outcomes .

Pyrazolo[3,4-b]pyridine Derivatives

While not directly studied for this compound, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is an active area of research. These compounds exhibit diverse biological activities, and methods for their assembly are systematically explored .

Mechanism of Action

While the specific mechanism of action for “4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide” is not available, a related compound, 1-(5-Tert-Butyl-2-Methyl-2h-Pyrazol-3-Yl)-3-(4-Chloro-Phenyl)-Urea, is suspected of causing cancer and damaging the unborn child .

Safety and Hazards

The safety data sheet for Comet ND, a related compound, indicates that it may cause serious eye irritation, skin irritation, and may be fatal if inhaled or swallowed . It may also cause an allergic skin reaction, respiratory irritation, and is suspected of causing cancer and damaging the unborn child .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Heterocyclic compounds, such as imidazole, give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

4-(2-methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S.BrH/c1-11-6(2-3-9-11)5-4-12-7(8)10-5;/h2-4H,1H3,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLMQWVYWFSNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CSC(=N2)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide

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